Home > Products > Building Blocks P15783 > (3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate
(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate - 651320-91-1

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate

Catalog Number: EVT-1695015
CAS Number: 651320-91-1
Molecular Formula: C29H27F3N2O4
Molecular Weight: 524.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RPR260243 is a small molecule classified as a human ether-à-go-go-related gene (hERG) potassium channel enhancer []. It is the first compound identified to activate hERG channels []. This unique property makes RPR260243 an invaluable tool for studying the physiological role of hERG channels and for exploring potential therapeutic applications related to cardiac repolarization abnormalities [, ].

Molecular Structure Analysis
  • Hydrophobic Pocket Binding: RPR260243 interacts with a hydrophobic pocket located between two adjacent subunits of the hERG1 channel []. This interaction is crucial for its ability to modulate channel gating [].
  • C-linker Interaction: Studies using chimeric channels and mutagenesis revealed that the C-linker region of hERG1, along with adjacent residues in the cyclic nucleotide-binding homology domain, are crucial for the sensitivity of hERG1 to RPR260243's effects on deactivation kinetics [].
Mechanism of Action
  • Slowed Deactivation: RPR260243 significantly slows down the deactivation of hERG1 channels, leading to a prolonged current flow upon repolarization []. This effect is concentration-dependent, voltage-dependent, and temperature-dependent [, ].
  • Attenuated Inactivation: RPR260243 also attenuates the inactivation of hERG1 channels, although this effect requires fewer bound molecules compared to the slowing of deactivation []. A single bound molecule can induce a partial effect, while three or four bound molecules are required for maximal effect [].
  • Distinct Coupling Mechanisms: The slowing of deactivation and attenuation of inactivation appear to involve distinct mechanisms of coupling between drug binding and altered channel gating, suggesting complex allosteric modulation [].
Applications
  • Investigating hERG1 Channel Function: As the first discovered hERG1 activator, RPR260243 has been instrumental in elucidating the structure-function relationships of hERG1 channels, particularly in the context of channel gating and drug interactions [, , ].
  • Studying Cardiac Repolarization: RPR260243 has been used to investigate the physiological role of hERG channels in cardiac action potential repolarization and to explore the potential of hERG activation as a therapeutic strategy for correcting repolarization abnormalities [, ].
  • Counteracting Drug-Induced QT Prolongation: Research has demonstrated the ability of RPR260243 to reverse the action potential-prolonging effects of hERG channel blockers like dofetilide, highlighting its potential as a tool for mitigating drug-induced QT prolongation in experimental settings [, ].
Future Directions
  • Developing More Selective hERG Activators: Building on the understanding of RPR260243's binding site and mechanism, researchers can work towards developing more potent and selective hERG activators with improved pharmacological profiles [, ].
  • Exploring Therapeutic Applications: Further investigation is needed to assess the therapeutic potential and safety of hERG activators like RPR260243 in treating conditions such as long QT syndrome, heart failure, and diabetes-related cardiac complications [].

RPR260243 [(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid]

    Compound Description: RPR260243 is a small molecule and the first discovered activator of the human ether-a-go-go-related gene (hERG) cardiac K+ channel []. It exhibits a unique mechanism of action, primarily slowing channel deactivation and leading to a persistent hERG channel current upon repolarization []. This makes it a potential tool for studying hERG channel physiology and potentially treating cardiac diseases.

PD-118057 [2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid]

    Compound Description: PD-118057 is another potent hERG channel enhancer but with a distinct mechanism compared to RPR260243 []. It primarily acts by attenuating channel inactivation without affecting the voltage dependence and kinetics of other gating parameters [, ]. This leads to an increase in peak tail hERG current. It has shown promising in vitro antiarrhythmic activity by shortening the action potential duration and QT interval [].

Properties

CAS Number

651320-91-1

Product Name

(3R,4R)-methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxopropyl)-1-(3-(2,3,5-trifluorophenyl)prop-2-ynyl)piperidine-3-carboxylate

IUPAC Name

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylate

Molecular Formula

C29H27F3N2O4

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C29H27F3N2O4/c1-37-21-6-7-26-23(16-21)22(9-11-33-26)27(35)8-5-18-10-13-34(17-24(18)29(36)38-2)12-3-4-19-14-20(30)15-25(31)28(19)32/h6-7,9,11,14-16,18,24H,5,8,10,12-13,17H2,1-2H3/t18-,24+/m1/s1

InChI Key

DZJDNKCWKBFGKF-KOSHJBKYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#CC4=C(C(=CC(=C4)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.